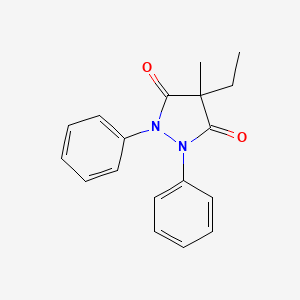
4-Ethyl-4-methyl-1,2-diphenylpyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-4-methyl-1,2-diphenylpyrazolidine-3,5-dione is a heterocyclic compound belonging to the pyrazolidine family. This compound is characterized by its unique structure, which includes two phenyl groups, an ethyl group, and a methyl group attached to a pyrazolidine ring. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4-methyl-1,2-diphenylpyrazolidine-3,5-dione typically involves the condensation of Schiff bases with substituted aromatic aldehydes. For instance, 4-butyl-1,2-diphenylpyrazolidine-3,5-dione derivatives can be prepared by condensing Schiff bases formed from p-aminobenzoic acid and its methyl and ethyl esters as amine components with substituted aromatic aldehydes . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4-methyl-1,2-diphenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction could produce alcohols or amines. Substitution reactions result in derivatives with different substituents on the pyrazolidine ring.
Scientific Research Applications
4-Ethyl-4-methyl-1,2-diphenylpyrazolidine-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its diverse biological activities.
Industry: The compound is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-4-methyl-1,2-diphenylpyrazolidine-3,5-dione involves its interaction with various molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit specific enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
4-Butyl-1,2-diphenylpyrazolidine-3,5-dione: Similar structure with a butyl group instead of an ethyl and methyl group.
4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione: Contains a benzylidene group instead of the ethyl and methyl groups.
Uniqueness
4-Ethyl-4-methyl-1,2-diphenylpyrazolidine-3,5-dione is unique due to the specific combination of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
62257-56-1 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
4-ethyl-4-methyl-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C18H18N2O2/c1-3-18(2)16(21)19(14-10-6-4-7-11-14)20(17(18)22)15-12-8-5-9-13-15/h4-13H,3H2,1-2H3 |
InChI Key |
BYFNGSCLMQDRMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















